![molecular formula C21H33ISi B14240532 Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)- CAS No. 347399-63-7](/img/structure/B14240532.png)
Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-: is a chemical compound with the molecular formula C21H33ISi and a molecular weight of 440.483 g/mol . This compound is characterized by the presence of a silane group attached to a phenyl ring substituted with an iodine atom and a tert-butyl group, along with an ethynyl linkage to three isopropyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)- typically involves the following steps:
Formation of the Ethynyl Intermediate: The ethynyl group is introduced through a coupling reaction, often using a palladium-catalyzed Sonogashira coupling.
Iodination: The phenyl ring is iodinated using iodine or an iodine-containing reagent under mild conditions.
Attachment of the Silane Group: The silane group is introduced via a hydrosilylation reaction, where a silane reagent reacts with the ethynyl intermediate in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling and hydrosilylation reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl and silane groups, forming various oxidized products.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen or other substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of the ethynyl and silane groups.
Reduction: Deiodinated products or hydrogen-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Imaging: It can be used in the development of imaging agents for diagnostic purposes.
Industry:
Coatings and Adhesives: The compound is used in the formulation of high-performance coatings and adhesives, providing enhanced durability and adhesion properties.
Electronics: It is utilized in the production of electronic components, including semiconductors and sensors, due to its stability and electronic properties.
Mécanisme D'action
The mechanism by which Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)- exerts its effects involves several molecular targets and pathways:
Catalysis: The compound acts as a ligand, coordinating with metal centers to form active catalytic species.
Biological Pathways: In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Material Properties: The unique structural features of the compound contribute to its ability to form stable and functional materials, enhancing their performance in various applications.
Comparaison Avec Des Composés Similaires
- Silane, [[5-(1,1-dimethylethyl)-2-bromophenyl]ethynyl]tris(1-methylethyl)-
- Silane, [[5-(1,1-dimethylethyl)-2-chlorophenyl]ethynyl]tris(1-methylethyl)-
- Silane, [[5-(1,1-dimethylethyl)-2-fluorophenyl]ethynyl]tris(1-methylethyl)-
Uniqueness:
- Iodine Substitution: The presence of an iodine atom in Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)- imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs.
- Reactivity: The iodine-substituted compound exhibits distinct reactivity patterns in substitution and reduction reactions, making it valuable for specific synthetic applications.
- Applications: Its unique structure and properties make it particularly suitable for applications in catalysis, material science, and drug development, where other halogen-substituted analogs may not perform as effectively.
Propriétés
Numéro CAS |
347399-63-7 |
|---|---|
Formule moléculaire |
C21H33ISi |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
2-(5-tert-butyl-2-iodophenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C21H33ISi/c1-15(2)23(16(3)4,17(5)6)13-12-18-14-19(21(7,8)9)10-11-20(18)22/h10-11,14-17H,1-9H3 |
Clé InChI |
ASXURMIDWYIYSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC1=C(C=CC(=C1)C(C)(C)C)I)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


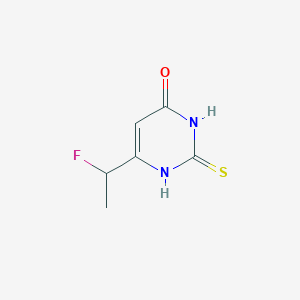
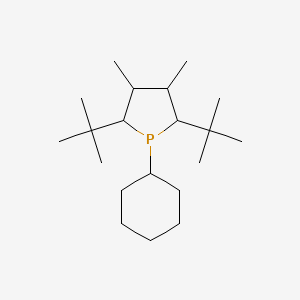
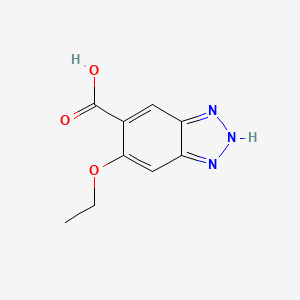
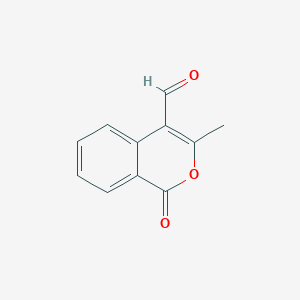
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)

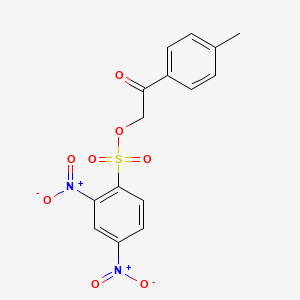
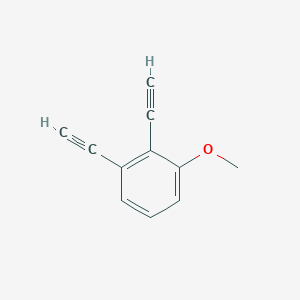
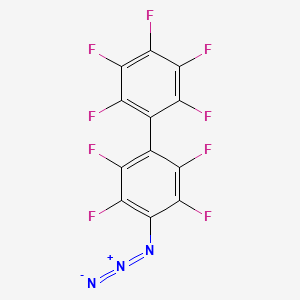
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
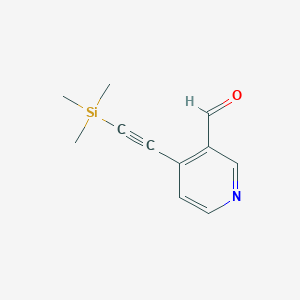
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
